N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide

Catalog No.
S11565247
CAS No.
M.F
C17H17N3O4S2
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-...

Product Name

N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide

IUPAC Name

2-(methanesulfonamido)-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide

Molecular Formula

C17H17N3O4S2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C17H17N3O4S2/c1-24-14-6-4-3-5-12(14)10-18-16(21)11-7-8-13-15(9-11)25-17(19-13)20-26(2,22)23/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

CGIDKNGOIIHKBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C

N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a complex organic compound characterized by its unique structure, which integrates a benzothiazole core with various functional groups. The compound features a methoxybenzyl group and a methylsulfonylamino moiety, contributing to its potential biological activity and chemical reactivity. The presence of the carboxamide functional group enhances its solubility and reactivity in various chemical environments.

Typical for amides and sulfonamides, including:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide exhibits promising biological activities. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The benzothiazole scaffold is known for its antibacterial and antifungal properties.
  • Enzyme Inhibitors: Certain related compounds have been identified as inhibitors of specific enzymes, suggesting potential therapeutic applications.

Synthesis of N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide can be approached through several methods:

  • Starting Materials: The synthesis typically begins with 2-amino-1,3-benzothiazole derivatives.
  • Formation of Benzothiazole Core: The benzothiazole core can be synthesized through cyclization reactions involving thioamide and halogenated compounds.
  • Introduction of Functional Groups:
    • The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride.
    • The methoxybenzyl group is typically added through a nucleophilic substitution reaction involving 2-methoxybenzyl bromide or chloride.
  • Final Coupling Reaction: The final step involves coupling the benzothiazole derivative with the carboxamide moiety to yield the target compound.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: It can be used as a reagent in organic synthesis or as a probe in biochemical studies.

Interaction studies are crucial to understanding the pharmacodynamics of N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide:

  • Protein Binding Studies: Assessing how well the compound binds to plasma proteins can provide insights into its bioavailability and distribution.
  • Enzyme

Several compounds share structural similarities with N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-1,3-benzothiazoleStructureBasic benzothiazole structure without substituents.
MethylsulfonylbenzamideStructureContains a methylsulfonyl group but lacks the benzothiazole core.
Benzothiazole sulfonamideStructureFeatures sulfonamide functionality but differs in substitution patterns.

The uniqueness of N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide lies in its combination of the methoxybenzyl and methylsulfonylamino groups along with the benzothiazole framework, which may enhance its biological activity compared to simpler analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

391.06604838 g/mol

Monoisotopic Mass

391.06604838 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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